Methylcyclohexane

Description

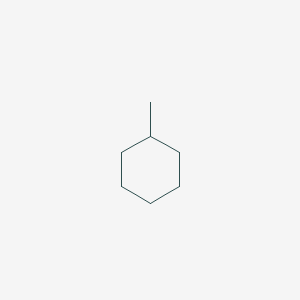

Structure

3D Structure

Properties

IUPAC Name |

methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPNZWRGJTJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14, Array | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047749 | |

| Record name | Methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylcyclohexane appears as a clear colorless liquid with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a faint, benzene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, benzene-like odor. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

213.8 °F at 760 mmHg (USCG, 1999), 100.9 °C @ 760 MM HG, 101 °C, 214 °F | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

25 °F (USCG, 1999), -4 °C, 25 °F (-4 °C)(Closed cup), -6 °C o.c., 25 °F | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, MISCIBLE WITH PETROLEUM ETHER, CARBON TETRACHLORIDE, 14.0 mg/l at 20 °C /water/, water solubility = 14.0 mg/l @ 25 °C, Solubility in water: none, Insoluble | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.77 (USCG, 1999) - Less dense than water; will float, 0.7694 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.77 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.39 (air= 1), Relative vapor density (air = 1): 3.4 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

83.29 mmHg (USCG, 1999), 46.0 [mmHg], 46 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 5.73, 37 mmHg | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

108-87-2 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WXT3SV31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane, methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GV5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-194.8 °F (USCG, 1999), -126.6 °C, -126.7 °C, -196 °F | |

| Record name | METHYLCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/98 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLCYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0923 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLCYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/88 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylcyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0406.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Properties of Methylcyclohexane

This technical guide provides a comprehensive overview of the core spectroscopic properties of methylcyclohexane, a common solvent and building block in organic synthesis. Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation in various scientific and industrial settings. This document details the key data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides standardized experimental protocols, and illustrates analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data for methylcyclohexane across major spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of methylcyclohexane, providing a unique fingerprint based on its functional groups and overall structure. The primary absorptions in the IR spectrum and scattering peaks in the Raman spectrum are due to C-H stretching and bending modes of the methyl and cyclohexane ring moieties.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | 2955 - 2965 | C-H Asymmetric Stretching (CH₃) |

| 2920 - 2930 | C-H Asymmetric Stretching (CH₂) | |

| 2870 - 2880 | C-H Symmetric Stretching (CH₃) | |

| 2850 - 2860 | C-H Symmetric Stretching (CH₂) | |

| 1445 - 1455 | C-H Bending (Scissoring) | |

| 1375 - 1385 | C-H Bending (Umbrella mode for CH₃) | |

| Raman | 2850 - 3000 | C-H Stretching Region |

| 800 - 810 | Ring Breathing Mode | |

| 15 - 200 | Low-frequency Lattice and Molecular Modes[1][2] |

Note: Peak positions can vary slightly based on the physical state (liquid, gas) and instrumentation.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of methylcyclohexane. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent, leading to a complex ¹H NMR spectrum.

Table 1.2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.85 | Doublet | Methyl group protons (-CH₃)[5] |

| ~1.10 - 1.80 | Complex | Cyclohexane ring protons (-CH₂- and -CH-)[5] |

Solvent: CDCl₃, Reference: TMS. The complexity of the ring proton signals arises from extensive spin-spin coupling.[6]

Table 1.2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 35.4 | C2 / C6 |

| 32.8 | C1 |

| 26.5 | C3 / C5 |

| 26.3 | C4 |

| 22.8 | Methyl Carbon (-CH₃) |

Solvent: Neat liquid or CDCl₃. The assignments are based on established spectral data.[5][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of methylcyclohexane results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is key to identifying the compound.

Table 1.3.1: Key Mass Spectrometry Data (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment of Ion |

| 98 | Moderate | [M]⁺, Molecular Ion (C₇H₁₄⁺)[8][9] |

| 83 | Base Peak (100%) | [M - CH₃]⁺, Loss of a methyl radical[10] |

| 69 | Moderate | [M - C₂H₅]⁺, Loss of an ethyl radical[10] |

| 55 | High | [C₄H₇]⁺, Further fragmentation of the ring[8][11] |

| 41 | High | [C₃H₅]⁺, Allyl cation fragment[8][11] |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for liquid samples like methylcyclohexane.

Protocol for Infrared (IR) Spectroscopy (Neat Liquid Film)

This method is suitable for pure liquid samples and minimizes interference from solvents.[12]

-

Preparation of Salt Plates: Obtain two clean, dry NaCl or KBr salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.[13]

-

Sample Application: Using a Pasteur pipette, place one or two drops of methylcyclohexane onto the center of one salt plate.[13][14]

-

Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. The plates should appear transparent or slightly foggy.[13]

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Place the salt plate "sandwich" into the sample holder in the spectrometer.[14]

-

Data Collection: Acquire the IR spectrum over the desired range (typically 4000-600 cm⁻¹).

-

Cleaning: After analysis, carefully separate the plates, rinse them with a dry solvent (e.g., dry acetone), wipe gently with a soft tissue, and return them to the desiccator.[14]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing a sample for solution-state NMR.

-

Sample Preparation: Accurately weigh the required amount of methylcyclohexane. For ¹H NMR, 5-20 mg is typically sufficient; for ¹³C NMR, a higher concentration of 20-50 mg may be needed.[15]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[15][16] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid height should be around 4-5 cm.[15][16] Avoid introducing solid particles or air bubbles.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[15]

-

Instrument Setup: Insert the tube into a spinner and use a depth gauge to ensure correct positioning.[17]

-

Data Acquisition: Insert the sample into the spectrometer. The standard procedure involves:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[15][17]

-

Shimming: The magnetic field homogeneity is optimized to improve spectral resolution and line shape.[15]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[15]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and collect the data.[15]

-

Protocol for Mass Spectrometry (Electron Ionization)

This protocol is for volatile, thermally stable liquids like methylcyclohexane, often coupled with a Gas Chromatography (GC) inlet.

-

Sample Preparation: Prepare a dilute solution of methylcyclohexane in a volatile organic solvent (e.g., hexane or dichloromethane) if using a GC inlet. Direct injection via a syringe is also possible for some instruments.

-

Ionization: The sample is introduced into the ion source, which is under a high vacuum. In Electron Impact (EI) mode, a high-energy electron beam (typically 70 eV) bombards the gaseous molecules.[18] This knocks an electron off the molecule to form a radical cation (the molecular ion).[18]

-

Acceleration: The newly formed ions are accelerated out of the ion source by an electric field.[18]

-

Mass Analysis: The accelerated ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[18]

-

Detection: Ions are detected as they exit the analyzer, and a signal proportional to their abundance is recorded.[18]

-

Spectrum Generation: The instrument plots the relative abundance of ions at each m/z value to generate the mass spectrum.

Visualized Workflows and Relationships

Diagrams created using Graphviz help visualize the logical flow of spectroscopic analysis and the relationship between spectral data and molecular structure.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Correlation of methylcyclohexane's structure to its key spectral features.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane, methyl- [webbook.nist.gov]

- 4. Cyclohexane, methyl- [webbook.nist.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: METHYL CYCLOHEXANE [orgspectroscopyint.blogspot.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. massbank.eu [massbank.eu]

- 9. Cyclohexane, methyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ez.restek.com [ez.restek.com]

- 12. ursinus.edu [ursinus.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common laboratory methods for the synthesis and purification of methylcyclohexane. The document details two primary synthetic pathways: the dehydration of 2-methylcyclohexanol followed by hydrogenation, and the direct hydrogenation of toluene. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the workflows and reaction mechanisms to ensure clarity and reproducibility.

Synthesis via Dehydration of 2-Methylcyclohexanol and Subsequent Hydrogenation

This two-step pathway is a common method in laboratory settings for producing methylcyclohexane. It first involves the acid-catalyzed dehydration of 2-methylcyclohexanol to yield a mixture of methylcyclohexene isomers, followed by the hydrogenation of this mixture to the final saturated product.

Step 1: Dehydration of 2-Methylcyclohexanol

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via an E1 elimination mechanism.[1] The reaction typically yields a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and a smaller amount of methylenecyclohexane, with the product distribution being governed by Zaitsev's rule, which favors the formation of the most substituted alkene.[2][3]

Reaction Pathway:

Caption: E1 mechanism for 2-methylcyclohexanol dehydration.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 75 mmol of 2-methylcyclohexanol and 2.5 mL of 85% phosphoric acid.[4] Assemble a simple distillation apparatus with the flask, ensuring the receiving flask is cooled in an ice-water bath.[4]

-

Distillation: Gently heat the reaction mixture. The product methylcyclohexenes will co-distill with water as they are formed.[4][5] Collect the distillate that boils at or below 120°C.[4]

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride (brine) solution.[3][5]

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.[3][6]

-

Purification: The crude methylcyclohexene mixture can be purified by fractional distillation.[7]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 2-Methylcyclohexanol | [4] |

| Catalyst | 85% Phosphoric Acid or 9M Sulfuric Acid | [4][8] |

| Product Distribution | ~82% 1-Methylcyclohexene, ~18% 3-Methylcyclohexene | [1] |

| Typical Yield | ~84% | [9] |

| Purity after Distillation | >98% | [7] |

Step 2: Hydrogenation of Methylcyclohexene

The mixture of methylcyclohexene isomers obtained from the dehydration step is then hydrogenated to produce methylcyclohexane. This reaction is typically carried out using a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas.

Experimental Workflow:

Caption: Workflow for the hydrogenation of methylcyclohexene.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine the methylcyclohexene mixture with a catalytic amount (e.g., 5% by weight) of a supported palladium or platinum catalyst (e.g., Pd/C).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting liquid is methylcyclohexane. Further purification can be achieved by distillation if necessary.

Synthesis via Hydrogenation of Toluene

The direct hydrogenation of toluene is a more atom-economical method for synthesizing methylcyclohexane and is often used in industrial applications.[10] This process involves the catalytic addition of hydrogen to the aromatic ring of toluene.

Reaction: Toluene + 3H₂ → Methylcyclohexane

Experimental Protocol:

-

Catalyst Preparation: A variety of catalysts can be used, including platinum, rhodium, and nickel-based catalysts.[11][12] For example, a PtRh bimetallic catalyst can be prepared and supported on a material like hollow mesoporous silica.[12]

-

Reaction Setup: The hydrogenation is typically carried out in a fixed-bed reactor or a high-pressure autoclave. The catalyst is loaded into the reactor, which is then sealed.

-

Hydrogenation: The reactor is purged with an inert gas and then with hydrogen. Toluene is introduced into the reactor, and it is pressurized with hydrogen and heated to the desired reaction temperature.[12]

-

Monitoring: The reaction can be monitored in real-time using online gas chromatography (GC) to analyze the composition of the reactor effluent.[10]

-

Product Isolation: Upon completion, the reactor is cooled, and the product, methylcyclohexane, is collected. The product can be purified by distillation to remove any unreacted toluene or byproducts.

Data Presentation:

| Catalyst | Temperature (°C) | Pressure (MPa) | Toluene Conversion | Methylcyclohexane Selectivity/Yield | Reference |

| Ni-Re/Al₂O₃ | Ambient | Ambient | ~99.8% | ~99.9% | [11] |

| Pt₀.₇₇Rh₁@HMSNs | 30 | 0.1 | - | 100% Yield | [12][13] |

| Pt/θ-Al₂O₃ | 185 | 0.3 | - | - | [14] |

Purification and Analysis

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying both the intermediate methylcyclohexene and the final product, methylcyclohexane. This technique is effective for separating components with close boiling points.[7] For instance, it can separate the different isomers of methylcyclohexene or remove unreacted starting materials and byproducts from the final methylcyclohexane product.[7][15]

Workflow for Purification:

Caption: Workflow for the purification by fractional distillation.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is an essential analytical technique for assessing the purity of the synthesized methylcyclohexane and for determining the composition of the intermediate methylcyclohexene isomer mixture.[16][17] A flame ionization detector (FID) is commonly used for this analysis.[16] By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the components can be identified.[17] The relative peak areas can be used to quantify the percentage of each component in the mixture.[1]

Typical GC Parameters:

| Parameter | Value |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% diphenyl / 95% dimethylpolysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 250°C |

| Oven Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C |

References

- 1. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]

- 2. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]

- 3. benchchem.com [benchchem.com]

- 4. Solved Prelab: Dehydration of 2-methylcyclohexanol Reaction | Chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Experiment #5 [sas.upenn.edu]

- 9. echemi.com [echemi.com]

- 10. scioninstruments.com [scioninstruments.com]

- 11. annexpublishers.com [annexpublishers.com]

- 12. Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Select correct statement (s) about monochloroination of methycyclohexane:.. [askfilo.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of Methylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of methylcyclohexane at various temperatures. The data presented is crucial for professionals in research, science, and drug development who utilize methylcyclohexane as a solvent, a reference fluid, or a component in chemical processes. This document summarizes essential quantitative data in clear tabular formats, offers detailed descriptions of the experimental methodologies used for their determination, and includes a workflow diagram for a systematic approach to characterizing these properties.

Quantitative Data of Thermodynamic Properties

The following tables summarize the temperature-dependent thermodynamic properties of methylcyclohexane, including isobaric heat capacity, density, viscosity, and thermal conductivity.

Table 1: Isobaric Heat Capacity of Liquid Methylcyclohexane at 0.1 MPa

| Temperature (K) | Isobaric Heat Capacity (J/mol·K) |

| 298.15 | 184.38[1] |

| 298.15 | 184.96[1] |

| 298.15 | 185.29[1] |

| 298.15 | 184.8[1] |

Table 2: Density of Liquid Methylcyclohexane at 0.1 MPa

| Temperature (K) | Density (g/cm³) |

| 283.15 | 0.7784 |

| 293.15 | 0.7694 |

| 298.15 | 0.7651 |

| 303.15 | 0.7607 |

| 313.15 | 0.7518 |

| 323.15 | 0.7428 |

| 333.15 | 0.7336 |

| 343.15 | 0.7242 |

| 353.15 | 0.7146 |

Note: Data in this table is derived from various sources and represents typical values.

Table 3: Dynamic Viscosity of Liquid Methylcyclohexane at 0.1 MPa

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 293.15 | 0.796 |

| 298.15 | 0.720 |

| 303.15 | 0.655 |

| 313.15 | 0.554 |

| 323.15 | 0.476 |

| 333.15 | 0.415 |

| 343.15 | 0.366 |

| 353.15 | 0.326 |

Note: Data in this table is derived from various sources and represents typical values.

Table 4: Thermal Conductivity of Liquid Methylcyclohexane at 0.1 MPa

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 300 | 0.129 |

| 325 | 0.123 |

| 350 | 0.117 |

| 375 | 0.111 |

| 400 | 0.105 |

| 425 | 0.099 |

| 450 | 0.093 |

| 475 | 0.087 |

| 500 | 0.081 |

Note: Data in this table is derived from various sources and represents typical values.

Experimental Protocols

The accurate determination of the thermodynamic properties of methylcyclohexane relies on precise experimental methodologies. The following sections detail the principles and procedures for the key techniques cited in the acquisition of the data presented.

Isobaric Heat Capacity Measurement using Flow Calorimetry

Principle: Flow calorimetry is a direct method for determining the isobaric heat capacity (Cp) of a fluid. The principle involves supplying a known amount of heat to a fluid flowing at a constant rate and measuring the resulting temperature increase. By knowing the heat input, the mass flow rate, and the temperature change, the isobaric heat capacity can be calculated using the first law of thermodynamics.

Methodology:

-

Apparatus Setup: A typical flow calorimeter consists of a high-precision pump to maintain a constant mass flow rate, a pre-heater to bring the sample to the desired initial temperature, a main heater to provide a precise amount of heat, and high-accuracy temperature sensors (e.g., platinum resistance thermometers) at the inlet and outlet of the heating section. The entire flow path is heavily insulated and often placed in a vacuum chamber to minimize heat loss to the surroundings.

-

Calibration: The calorimeter is calibrated using a reference fluid with a well-known heat capacity, such as water or a standard hydrocarbon. This calibration step is crucial to determine and account for any heat losses in the system.

-

Sample Preparation: The methylcyclohexane sample must be of high purity and thoroughly degassed to prevent the formation of vapor bubbles during heating, which would affect the accuracy of the measurement.

-

Measurement Procedure:

-

The degassed methylcyclohexane is pumped through the calorimeter at a constant and precisely measured mass flow rate.

-

The fluid is brought to the desired initial temperature by the pre-heater.

-

A known and constant electrical power is supplied to the main heater.

-

The temperatures at the inlet and outlet of the main heater are recorded once the system reaches a steady state.

-

-

Data Analysis: The isobaric heat capacity (Cp) is calculated using the following equation: Cp = (Q - Q_loss) / (m * ΔT) where:

-

Cp is the isobaric heat capacity.

-

Q is the heat supplied by the main heater.

-

Q_loss is the heat loss, determined during the calibration process.

-

m is the mass flow rate.

-

ΔT is the temperature difference between the outlet and the inlet.

-

-

Uncertainty Analysis: The overall uncertainty of the measurement is determined by propagating the uncertainties of the individual measurements, including the heat input, mass flow rate, and temperature difference.

Density Measurement

Principle: A bellows variable volumometer measures the density of a fluid by precisely determining the volume occupied by a known mass of the fluid at a given temperature and pressure. The core of the apparatus is a flexible metal bellows that expands or contracts in response to changes in the sample volume.

Methodology:

-

Apparatus Setup: The apparatus consists of a sample cell containing a metal bellows, a high-pressure generator to control the pressure of the surrounding fluid (often a hydraulic oil), a system for precise temperature control (e.g., a thermostat bath), and a means to accurately measure the displacement of the bellows.

-

Calibration: The effective area of the bellows and the volume of the sample cell are calibrated using a substance with a well-known equation of state, such as water or a standard hydrocarbon.

-

Sample Loading: A known mass of high-purity, degassed methylcyclohexane is loaded into the bellows.

-

Measurement Procedure:

-

The sample cell is brought to the desired temperature.

-

The pressure of the surrounding hydraulic fluid is increased to the target pressure, compressing the bellows and the methylcyclohexane sample.

-

The displacement of the bellows is measured, which corresponds to the change in the sample volume.

-

-

Data Analysis: The density (ρ) of the methylcyclohexane is calculated using the formula: ρ = m / V where:

-

m is the mass of the sample.

-

V is the volume of the sample, determined from the initial volume and the measured displacement of the bellows.

-

-

Uncertainty: The uncertainty in the density measurement depends on the precision of the mass determination, the accuracy of the bellows displacement measurement, and the temperature and pressure control.

Principle: A vibrating tube densimeter operates on the principle that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the tube and its contents. By filling the tube with the sample fluid, its density can be determined from the change in the resonant frequency.

Methodology:

-

Apparatus Setup: The instrument consists of a U-shaped tube, an electromagnetic system to excite the tube into oscillation, and a detector to measure the resonant frequency. The temperature of the tube is precisely controlled.

-

Calibration: The densimeter is calibrated using two fluids of known density that bracket the expected density of the sample. Air and deionized water are commonly used for calibration.

-

Sample Injection: The methylcyclohexane sample is injected into the U-tube, ensuring that no air bubbles are present.

-

Measurement: The tube is set into vibration, and the resonant frequency is measured once the temperature of the sample has stabilized.

-

Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants.

Viscosity Measurement

Principle: Capillary rheometry determines the viscosity of a fluid by measuring the pressure drop as the fluid flows through a capillary of known dimensions at a controlled flow rate. The viscosity is calculated based on the Hagen-Poiseuille equation, which relates the pressure drop, flow rate, and fluid viscosity for laminar flow in a cylindrical tube.

Methodology:

-

Apparatus Setup: A capillary rheometer consists of a reservoir to hold the sample, a piston to drive the sample through the capillary, a capillary die of known length and diameter, and a pressure transducer to measure the pressure drop across the capillary. The temperature of the barrel and the capillary is precisely controlled.

-

Sample Loading: The methylcyclohexane sample is loaded into the reservoir.

-

Measurement Procedure:

-

The sample is brought to the desired temperature.

-

The piston moves at a constant velocity, forcing the methylcyclohexane through the capillary at a constant flow rate.

-

The pressure drop across the capillary is measured by the pressure transducer.

-

-

Data Analysis: The shear stress at the wall of the capillary and the apparent shear rate are calculated from the pressure drop and flow rate. The dynamic viscosity (η) is then determined as the ratio of shear stress to shear rate. Corrections for entrance effects (Bagley correction) and non-Newtonian behavior (Rabinowitsch correction) may be applied if necessary.

Principle: A falling-body viscometer measures the viscosity of a fluid by determining the terminal velocity of a sphere or a cylindrical body falling through the fluid under the influence of gravity. According to Stokes' law, the viscous drag on the falling body is proportional to its velocity and the viscosity of the fluid. At terminal velocity, the gravitational force is balanced by the buoyant force and the viscous drag.

Methodology:

-

Apparatus Setup: The instrument consists of a vertical tube filled with the sample fluid, a falling body of known mass and dimensions, and a system to measure the time it takes for the body to fall between two marked points. The temperature of the fluid is controlled.

-

Measurement Procedure:

-

The tube is filled with methylcyclohexane and allowed to reach thermal equilibrium.

-

The falling body is released into the fluid.

-

The time taken for the body to travel between two marked positions is measured after it has reached its terminal velocity.

-

-

Calculation: The viscosity of the fluid is calculated from the terminal velocity of the falling body, its density, the density of the fluid, and the geometry of the body and the tube.

Thermal Conductivity Measurement using the Transient Hot-Wire Method

Principle: The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of fluids. It involves immersing a thin platinum wire in the fluid and applying a step voltage to it. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over time is directly related to the thermal conductivity of the surrounding fluid.

Methodology:

-

Apparatus Setup: The core of the apparatus is a thin platinum wire suspended in a cell containing the methylcyclohexane sample. The cell is placed in a thermostat to control the initial temperature. A Wheatstone bridge circuit is used to precisely measure the change in the wire's resistance, which is then converted to a temperature rise.

-

Sample Preparation: The methylcyclohexane sample must be of high purity and free of dissolved gases.

-

Measurement Procedure:

-

The sample cell is filled with methylcyclohexane and allowed to reach thermal equilibrium at the desired temperature.

-

A constant voltage is applied to the platinum wire, causing it to heat up.

-

The change in the wire's resistance is recorded as a function of time for a short duration (typically 1-2 seconds) to avoid the onset of convection.

-

-

Data Analysis: The thermal conductivity (λ) is determined from the slope of a plot of the temperature rise of the wire versus the logarithm of time, according to the simplified line-source theory: ΔT(t) = (q / (4πλ)) * ln(t) + C where:

-

ΔT(t) is the temperature rise at time t.

-

q is the heat input per unit length of the wire.

-

λ is the thermal conductivity of the fluid.

-

C is a constant that depends on the properties of the wire and the fluid.

-

-

Corrections: For highly accurate measurements, corrections for the heat capacity of the wire, the finite diameter of the wire, and other non-ideal effects are applied.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive determination and analysis of the thermodynamic properties of methylcyclohexane.

This guide provides a foundational understanding of the thermodynamic properties of methylcyclohexane, essential for its effective and safe use in various scientific and industrial applications. The presented data and experimental protocols offer a valuable resource for researchers and professionals requiring accurate thermophysical data.

References

Conformational Analysis of Methylcyclohexane: A Technical Guide

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties, reactivity, and biological interactions. Methylcyclohexane serves as a fundamental model for understanding the energetic principles that govern these three-dimensional structures. This technical guide provides an in-depth analysis of the chair and boat conformations of methylcyclohexane, presenting quantitative energetic data, detailed experimental and computational protocols for their determination, and visual representations of the conformational equilibria and interconversion pathways. The energetic preference for the equatorial methyl substituent in the chair conformation, driven by the avoidance of destabilizing 1,3-diaxial steric interactions, is quantified and explained. Furthermore, the higher energy boat and twist-boat conformations are examined to provide a comprehensive energy profile of the system.

The Chair Conformation: The Ground State of Methylcyclohexane

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (with C-C-C bond angles near the ideal tetrahedral 109.5°) and torsional strain (with all adjacent C-H bonds in a staggered arrangement).[1][2] In methylcyclohexane, the methyl substituent can occupy one of two positions: axial or equatorial.

-

Axial Position: The C-C bond to the methyl group is parallel to the principal C3 axis of the ring.

-

Equatorial Position: The C-C bond to the methyl group points away from the ring, roughly along the ring's "equator."

These two chair conformations are not energetically equivalent and rapidly interconvert at room temperature via a process known as a "ring flip."[2][3]

Energetic Preference and 1,3-Diaxial Interactions

Experimental and computational studies have unequivocally shown that the conformation with the methyl group in the equatorial position is significantly more stable than the axial conformation.[4][5] This energy difference, known as the "A-value," arises from steric strain in the axial conformer.[6] When the methyl group is axial, it experiences steric repulsion from the two axial hydrogen atoms on the same face of the ring, located at carbons 3 and 5.[7][8] This destabilizing effect is termed a 1,3-diaxial interaction .[4][9]

Each of these interactions is energetically analogous to a gauche interaction in butane, which has a strain energy of approximately 3.8 kJ/mol.[8][10] Since the axial methyl group in methylcyclohexane has two such interactions (with the C3 and C5 axial hydrogens), the total steric strain is approximately 7.6 kJ/mol (1.8 kcal/mol).[8][10][11] The equatorial conformer is devoid of these significant steric clashes and is therefore the favored, lower-energy state.[4][12]

Quantitative Analysis of the Chair Equilibrium

The energy difference between the two chair conformers governs their relative populations at equilibrium. At 25 °C, approximately 95% of methylcyclohexane molecules exist in the equatorial conformation, while only 5% are in the axial form.[4][13][14] This relationship is quantified by the Gibbs free energy equation, ΔG° = -RTlnK.

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Energy Difference (A-Value) | 7.3 - 7.6 | 1.74 - 1.8 | [4][5][6][11][15] |

| 1,3-Diaxial Interaction (CH₃ ↔ H) | ~3.8 (per interaction) | ~0.9 (per interaction) | [8][10][11] |

| Equilibrium Parameter (at 298 K) | Value | Reference |

| Equilibrium Constant (K = [eq]/[ax]) | ~18 - 21 | [10][15] |

| Equatorial Conformer Population | ~95% | [4][12][13] |

| Axial Conformer Population | ~5% | [4][12][13] |

High-Energy Conformations: Boat and Twist-Boat

During the ring-flip process that interconverts the two chair forms, the cyclohexane ring must pass through several higher-energy conformations. The most notable of these are the boat and the twist-boat.

-

Boat Conformation: This conformation is significantly less stable than the chair. It suffers from two primary sources of strain:

-

Twist-Boat (or Skew-Boat) Conformation: A slight twisting of the boat conformation relieves some of the torsional and flagpole strain. The twist-boat is an energy minimum located between the chair and boat forms, but it is still considerably less stable than the chair.[1][17]

The half-chair conformation represents the highest energy state (a transition state) on the path between the chair and twist-boat forms.[1]

Relative Energy Profile

The following table summarizes the approximate relative energies of the principal conformations of cyclohexane, which provides a valid framework for methylcyclohexane's interconversion pathway.

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability Ranking |

| Chair | 0 | 0 | Most Stable |

| Twist-Boat | ~23 | ~5.5 | 2 |

| Boat | ~29-30 | ~6.9-7.1 | 3 |

| Half-Chair (Transition State) | ~45 | ~10.8 | Least Stable |

Note: Values are for unsubstituted cyclohexane and serve as a baseline. The presence of the methyl group slightly alters these values, but the overall stability order remains the same.[1][2][17]

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of advanced spectroscopic and computational techniques.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion is rapid, and NMR spectroscopy shows time-averaged signals. By lowering the temperature, the rate of interconversion can be slowed to the point where, on the NMR timescale, individual signals for the axial and equatorial conformers can be resolved and quantified.[18][19]

Methodology:

-